2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a dioxolane ring.
Scientific Research Applications
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly and sustainable synthetic approaches is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolan: Similar in structure but differs in the substitution pattern on the dioxolane ring.
N-isoindoline-1,3-dione derivatives: Share the isoindoline nucleus but have different substituents, leading to varied reactivity and applications.
Uniqueness
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is unique due to its specific combination of the isoindoline nucleus and the dioxolane ring, which imparts distinct chemical reactivity and potential for diverse applications in multiple fields .
Properties
IUPAC Name |
2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOLGKXKNLNMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516725 | |
Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84764-41-0 | |
Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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